An In-depth Technical Guide to Dibutyl Azelate: Structure, Properties, and Pharmaceutical Applications
An In-depth Technical Guide to Dibutyl Azelate: Structure, Properties, and Pharmaceutical Applications
This guide provides a comprehensive technical overview of dibutyl azelate, a key excipient in various industrial and pharmaceutical formulations. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical identity, physicochemical properties, synthesis, and critical applications, with a focus on its role in advanced drug delivery systems.
Chemical Identity and Structure
Dibutyl azelate is the diester formed from azelaic acid and n-butanol. Its chemical identity is fundamental to understanding its function as a plasticizer and formulation excipient.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dibutyl nonanedioate .[1] It is also commonly known by several synonyms, including:
-
Dibutyl azelate[1]
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Azelaic acid, dibutyl ester[1]
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Nonanedioic acid, dibutyl ester[1]
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Ergoplast AzDB[1]
Chemical Structure
Dibutyl azelate consists of a nine-carbon linear dicarboxylic acid (azelaic acid) backbone with butyl ester groups at both ends. This structure, featuring a long, flexible aliphatic chain and terminal ester groups, is responsible for its characteristic properties, such as low viscosity and its ability to impart flexibility to polymers.[2]
The canonical SMILES representation of the molecule is CCCCOC(=O)CCCCCCCC(=O)OCCCC.[1]
Caption: 2D structure of dibutyl azelate (dibutyl nonanedioate).
Physicochemical and Toxicological Properties
The utility of dibutyl azelate in various applications is dictated by its distinct physical and chemical properties. A summary of these is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₂O₄ | [1] |
| Molecular Weight | 300.44 g/mol | [1] |
| CAS Number | 2917-73-9 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 336 °C | [3] |
| Vapor Pressure | 0.0003 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
| Log Kow (estimated) | 5.8 | [1] |
| Henry's Law Constant | 1.2 x 10⁻⁵ atm-cu m/mole (estimated) | [1] |
| LD₅₀ (Oral, Mouse) | >12.8 g/kg | [1] |
| LD₅₀ (Oral, Guinea Pig) | >10.0 g/kg | [1] |
The high molecular weight and low vapor pressure contribute to its permanence as a plasticizer, while its insolubility in water is a key factor in its use in aqueous-based polymer dispersions. Toxicological data indicates a low order of acute toxicity.[1]
Synthesis of Dibutyl Azelate
Dibutyl azelate is commercially produced through the direct esterification of azelaic acid with n-butanol. This reaction is typically catalyzed by an acid catalyst.
Reaction Principle
The synthesis is a reversible Fischer esterification reaction. To drive the reaction towards the formation of the diester, the water produced as a byproduct is continuously removed, often by azeotropic distillation.
Azelaic Acid + 2 n-Butanol ⇌ Dibutyl Azelate + 2 Water
Caption: General workflow for the synthesis of dibutyl azelate.
Experimental Protocol: A Representative Procedure
The following protocol outlines a laboratory-scale synthesis of dibutyl azelate.
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Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.
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Charging Reactants: To the round-bottom flask, add azelaic acid (1.0 mole), n-butanol (2.5 moles, an excess to shift the equilibrium), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 moles). A solvent that forms an azeotrope with water, such as toluene, can also be added.
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Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill over and be collected in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (if used) by rotary evaporation.
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Purify the crude dibutyl azelate by vacuum distillation to obtain the final product.
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Applications in Drug Development and Delivery
Dibutyl azelate's primary role in the pharmaceutical industry is as a plasticizer. Plasticizers are added to polymers to increase their flexibility, workability, and durability by reducing the intermolecular forces between polymer chains.[4]
Mechanism of Action as a Plasticizer
When incorporated into a polymer matrix, the dibutyl azelate molecules position themselves between the polymer chains. The long, flexible aliphatic chain of dibutyl azelate disrupts the rigid polymer-polymer interactions, allowing the chains to move more freely relative to one another. This increased mobility lowers the glass transition temperature (Tg) of the polymer, transforming it from a hard, brittle material into a more flexible and pliable one. This effect is crucial for the formation of continuous and mechanically robust films in pharmaceutical coatings.[4]
Controlled-Release Oral Dosage Forms
A significant application of dibutyl azelate is in the formulation of controlled-release coatings for oral solid dosage forms (e.g., pellets, tablets). It is often used with acrylic polymers like Eudragit® RS 30D.[5][6]
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Improved Film Formation: The addition of dibutyl azelate to aqueous polymer dispersions facilitates the coalescence of polymer particles into a continuous film during the drying process. This ensures a uniform coating that is essential for predictable drug release.[5][6]
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Modulation of Drug Release: The concentration of dibutyl azelate in the coating can be adjusted to modify the permeability of the film to water and dissolved drug molecules. By altering the film's permeability, formulators can precisely control the rate of drug release from the dosage form.[4] The choice of a lipophilic plasticizer like dibutyl azelate is critical in these systems.[2]
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Enhanced Mechanical Properties: Plasticized films are less prone to cracking and fracture during manufacturing, packaging, and handling, ensuring the integrity of the dosage form and the reliability of its release profile.[4]
Transdermal Drug Delivery Systems
Dibutyl azelate is also explored for use in transdermal drug delivery systems (TDDS), or "patches". In these systems, it can function both as a plasticizer for the polymer matrix and as a potential penetration enhancer.[2]
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Matrix Plasticization: Similar to oral dosage forms, it imparts the necessary flexibility and adhesion properties to the polymer matrix that contains the drug.[2]
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Penetration Enhancement: As a lipophilic ester, dibutyl azelate can potentially enhance the permeation of drugs across the stratum corneum, the primary barrier of the skin. It may achieve this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.[7][8]
Conclusion
Dibutyl azelate, or dibutyl nonanedioate, is a versatile and well-characterized diester with significant applications in the pharmaceutical industry. Its chemical structure directly contributes to its efficacy as a plasticizer, enabling the development of robust and reliable controlled-release oral and transdermal drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is essential for formulation scientists and researchers aiming to develop advanced and effective drug products.
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